molecular formula C10H16F2N2O2 B1493181 4,4-Difluoro-2-(hydroxymethyl)-1-prolylpyrrolidine CAS No. 2097952-57-1

4,4-Difluoro-2-(hydroxymethyl)-1-prolylpyrrolidine

Cat. No. B1493181
CAS RN: 2097952-57-1
M. Wt: 234.24 g/mol
InChI Key: KTDVIWSVAKVWJD-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(hydroxymethyl)-1-prolylpyrrolidine (DFHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid proline, and is used as a building block for the synthesis of other compounds. DFHP has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

Organic Synthesis and Material Science

Innovative Cluster Compounds and Photoluminescence

The initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry has afforded a new family of Ln(III)(9) clusters with a sandglass-like topology and dual physical properties. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence, indicating potential applications in material science for storage and display technologies (Alexandropoulos et al., 2011).

Chemical Synthesis Techniques

Research has shown that N-[3-(Trifluoromethyl)homoallyl]sulfonamides, prepared via ring opening of (S)-glycidyl ethers or 2-aryloxiranes with 1-(trifluoromethyl)vinyllithium, underwent intramolecular addition in the normally disfavored 5-endo-trig fashion, leading to 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This indicates the versatility of fluorinated pyrrolidines in organic synthesis, including the synthesis of prolines with a trifluoromethyl, difluoromethylene, or difluoromethyl group at the 4-position (Nadano et al., 2006).

Medicinal Chemistry

Stereoselective Recognition for Targeted Protein Degradation

The synthesis and molecular properties of prolines containing both hydroxylation and fluorination modifications have been explored. Hydroxylation and fluorination of proline alters the pyrrolidine ring pucker and the trans:cis amide bond ratio, affecting molecular recognition of proline-containing molecules by biological systems. Specifically, fluoro-hydroxyprolines (F-Hyps) have been shown to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective fashion, demonstrating potential applications in targeted protein degradation (Testa et al., 2018).

properties

IUPAC Name

[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c11-10(12)4-7(5-15)14(6-10)9(16)8-2-1-3-13-8/h7-8,13,15H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVIWSVAKVWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CC(CC2CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-(hydroxymethyl)-1-prolylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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